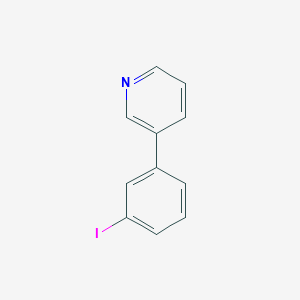

3-(3-iodophenyl)Pyridine

Description

Reactivity at the Iodine Moiety

The carbon-iodine bond in 3-(3-iodophenyl)pyridine is the most reactive site for many synthetic transformations. Aryl iodides are known to be excellent substrates in a variety of reactions due to the good leaving group ability of the iodide ion. fiveable.me

Aryl iodides, such as this compound, are highly effective substrates for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in constructing more complex molecular architectures by forming new carbon-carbon and carbon-heteroatom bonds.

C-C Bond Formation:

Suzuki-Miyaura Coupling: This reaction couples the aryl iodide with an organoboron reagent. While challenges can arise with pyridine-containing substrates, the use of pyridine (B92270) sulfinates as coupling partners has shown to be a highly effective alternative to traditional pyridine-boronates, which can be unstable and inefficient. nih.gov For instance, the reaction between pyridine-3-sulfinate and 4-bromotoluene, using a palladium acetate (B1210297) and tricyclohexylphosphine (B42057) catalyst system with potassium carbonate as a base, results in a high yield of the 3-arylated pyridine product. nih.gov

Kumada-Corriu Coupling: This method utilizes a Grignard reagent to couple with the aryl halide, catalyzed by nickel or palladium complexes. mdpi.com

Sonogashira Coupling: This reaction forms a C(sp²)-C(sp) bond between the aryl iodide and a terminal alkyne, typically using a palladium-copper co-catalyst system. mdpi.com

C-N, C-O, C-S Bond Formation:

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of C-N bonds by coupling the aryl iodide with amines.

Ullmann Condensation: This copper-catalyzed reaction can be used to form C-O and C-S bonds by reacting the aryl iodide with alcohols or thiols, respectively.

Palladium-Catalyzed C-S Coupling: Pyridine sulfinates have been demonstrated as effective nucleophilic coupling partners for palladium-catalyzed reactions with aryl halides to form C-S bonds. nih.gov

A variety of ligands and catalyst systems have been developed to optimize these cross-coupling reactions, enabling the synthesis of a broad range of substituted biaryl and heterobiaryl compounds. rsc.org

Table 1: Examples of Cross-Coupling Reactions Involving Aryl Iodides

| Reaction Name | Bond Formed | Typical Reagents | Catalyst System |

| Suzuki-Miyaura | C-C | Aryl boronic acid/ester | Palladium |

| Kumada-Corriu | C-C | Grignard reagent (RMgX) | Palladium or Nickel |

| Sonogashira | C-C (sp²-sp) | Terminal alkyne | Palladium/Copper |

| Buchwald-Hartwig | C-N | Amine | Palladium |

| Ullmann Condensation | C-O, C-S | Alcohol, Thiol | Copper |

The carbon-iodine bond in this compound can be readily converted into a carbon-metal bond, forming highly reactive organometallic reagents. The reactivity of the halide for these transformations increases in the order of Cl < Br < I, making aryl iodides ideal starting materials. libretexts.orglibretexts.org

Grignard Reagents: Reaction of this compound with magnesium metal in an etheral solvent like diethyl ether or tetrahydrofuran (B95107) (THF) yields the corresponding Grignard reagent, 3-(3-(magnesioiodo)phenyl)pyridine. libretexts.orglibretexts.org These reagents are strong nucleophiles and bases. libretexts.org

Organolithium Compounds: Treatment with two equivalents of an alkyllithium reagent, such as n-butyllithium, results in halogen-metal exchange to produce the organolithium compound, 3-(3-lithiophenyl)pyridine. libretexts.org Organolithium reagents are generally more reactive than their Grignard counterparts. libretexts.org

These organometallic intermediates are powerful nucleophiles and are widely used in reactions with various electrophiles, such as carbonyl compounds, to form new carbon-carbon bonds. libretexts.org

The relatively weak carbon-iodine bond can undergo homolytic cleavage to generate an aryl radical. This reactivity can be harnessed in various radical-mediated transformations.

Radical Abstraction of Iodine: Aryl radicals can readily abstract an iodine atom from aryl iodides. rsc.org For example, the decomposition of aroyl peroxides in the presence of iodobenzene (B50100) leads to the formation of the corresponding aryl iodide and iodobiphenyls, indicating a rapid iodine abstraction by the initially formed aryl radical. rsc.org

Atom Transfer Radical Carbonylation: The carbon-iodine bond can participate in atom transfer carbonylation reactions, which are often accelerated by palladium catalysts under photoirradiation. acs.org This process involves the formation of an alkyl radical, its addition to carbon monoxide to form an acyl radical, which is then trapped to form the carbonylated product. acs.org

Photoredox Catalysis: Recent studies have shown that iodoarene-directed photoredox catalysis can achieve remote C(sp³)–H arylation. rsc.org In this process, a radical is generated which then abstracts an iodine atom from the iodoaryl group, leading to the formation of a phenyl radical that can undergo further reactions. rsc.org

Molecular iodine and iodide salts are also known to mediate radical reactions through various mechanisms, including single electron transfer and homolysis. nih.gov

The introduction of a radioactive iodine isotope, such as ¹²³I, ¹²⁵I, or ¹³¹I, into the this compound structure is a valuable strategy for creating radiolabeled compounds. These radioiodinated analogues are crucial tools in biomedical research for applications such as in vivo imaging and mechanistic studies.

Several methods are employed for radioiodination:

Electrophilic Aromatic Substitution: This is a common strategy where a source of radioiodide, such as Na*I, is oxidized in situ to an electrophilic iodine species that then substitutes a hydrogen atom on the aromatic ring. nih.gov Oxidizing agents like N-chlorosuccinimide (NCS) are often used. nih.gov

Halogen Exchange Reactions: This method involves the nucleophilic substitution of a different halogen (e.g., bromine or chlorine) or a leaving group with a radioactive iodide ion. nih.gov

Via Organometallic Precursors: Organotin, organoboron, or organosilicon derivatives of the parent molecule can be used as precursors for electrophilic radioiodination. nih.gov

The choice of method depends on the desired specific activity, the stability of the starting material, and the position of the radiolabel.

Reactivity at the Pyridine Nitrogen Atom

The lone pair of electrons on the nitrogen atom of the pyridine ring makes it a nucleophilic and basic center. This allows for functionalization through reactions with various electrophiles.

N-Alkylation: The pyridine nitrogen can be alkylated using alkyl halides or other alkylating agents. This reaction forms a pyridinium (B92312) salt, which can have altered solubility and biological activity. For example, 3-alkylpyridine alkaloids have been synthesized starting from 3-iodopyridine (B74083) through a hydroarylation reaction followed by quaternization of the pyridine nitrogen. nih.gov N-alkylation can also be achieved using organometallic reagents like lithium, magnesium, and zinc alkyls, which can proceed via single electron-transfer processes. nih.gov

N-Acylation: The pyridine nitrogen can react with acylating agents such as acyl chlorides or anhydrides to form N-acylpyridinium salts. scripps.edu These intermediates are highly activated towards nucleophilic attack on the pyridine ring, typically at the 2- and 4-positions. scripps.edu The formation of N-acylpyridinium salts is a key step in various synthetic methodologies, including the derivatization of carboxylic acids. organic-chemistry.orgnih.gov The reaction of pyridine with acylating agents can be influenced by the presence of other reagents; for instance, in derivatization reactions for mass spectrometry, pyridine is used as a catalyst. researchgate.netresearchgate.net

These N-functionalization reactions are important for modifying the electronic properties and steric environment of the this compound molecule, thereby influencing its subsequent reactivity and potential applications.

Structure

3D Structure

Properties

Molecular Formula |

C11H8IN |

|---|---|

Molecular Weight |

281.09 g/mol |

IUPAC Name |

3-(3-iodophenyl)pyridine |

InChI |

InChI=1S/C11H8IN/c12-11-5-1-3-9(7-11)10-4-2-6-13-8-10/h1-8H |

InChI Key |

ILNAHSDDKGNAEA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)I)C2=CN=CC=C2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 3 Iodophenyl Pyridine

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic approach to 3-(3-iodophenyl)pyridine involves strategically disconnecting the target molecule into simpler, readily available starting materials. The primary disconnection is the carbon-carbon bond linking the pyridine (B92270) and phenyl rings.

Strategies for C-C Bond Formation Between Pyridine and Phenyl Moieties

The core strategy for constructing the this compound scaffold is the formation of a C(sp²)–C(sp²) bond between a pyridine ring and a phenyl ring. This is almost exclusively achieved through transition-metal-catalyzed cross-coupling reactions. The retrosynthetic analysis identifies two principal disconnection pathways:

Pathway A: Disconnection leads to a 3-substituted pyridine synthon and a 1,3-disubstituted phenyl synthon. In a forward synthesis, this translates to coupling a 3-pyridyl organometallic reagent with a 1,3-dihalo- or 1-halo-3-organometallic benzene (B151609) derivative.

Pathway B: An alternative disconnection yields a 3-halopyridine and a (3-iodophenyl) organometallic species. This approach utilizes a pre-functionalized iodophenyl ring and couples it with a suitable pyridine derivative.

These disconnections logically lead to the selection of powerful cross-coupling methodologies, such as the Suzuki-Miyaura reaction, as the primary synthetic tool.

Approaches for Regioselective Functionalization of Pyridine and Phenyl Rings

Achieving the desired 3,3'-substitution pattern requires precise regioselective functionalization of both heterocyclic rings, which presents a significant synthetic challenge.

For the pyridine ring , direct functionalization at the C3 position is often difficult due to the intrinsic reactivity of the pyridine nucleus, which typically favors substitution at the C2, C4, and C6 positions. Strategies to overcome this include:

Use of Pre-functionalized Pyridines: The most straightforward approach is to start with a pyridine ring already functionalized at the 3-position, such as 3-bromopyridine (B30812) or 3-iodopyridine (B74083). These serve as reliable handles for subsequent cross-coupling reactions.

Directed C-H Functionalization: Advanced methods involving directing groups can steer functionalization to the C3 position, though this is often more complex. For instance, certain cobalt-catalyzed reactions have shown high regioselectivity for C3 C-C bond formation.

For the phenyl ring , introducing an iodine atom and a coupling handle (like a boronic acid) at the 1 and 3 positions requires meta-directing chemistry. This is typically achieved by starting with a meta-substituted precursor, such as 3-bromoaniline (B18343) or 3-iodoaniline, and using standard functional group interconversions (e.g., Sandmeyer reaction) to install the required iodo and bromo or boronic acid moieties for the subsequent coupling step.

Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are the cornerstone for the synthesis of this compound, offering high efficiency and functional group tolerance.

Suzuki-Miyaura Cross-Coupling Methodologies

The Suzuki-Miyaura reaction is a particularly powerful and widely used method for forging the C-C bond between the two aromatic rings in this compound. This reaction involves the coupling of an organoboron compound with an organohalide, catalyzed by a palladium complex.

Two primary Suzuki-Miyaura pathways can be envisioned for the synthesis of this compound, differing in which ring precursor bears the boronic acid (or its ester) and which bears the halide.

Pathway 1: 3-Pyridylboronic Acid with 1,3-Diiodobenzene (B1666199). In this route, 3-pyridylboronic acid or its corresponding boronate ester (e.g., pinacol (B44631) boronate) is coupled with an excess of 1,3-diiodobenzene. Careful control of stoichiometry is required to favor the mono-arylated product over the di-pyridylbenzene byproduct.

Pathway 2: (3-Iodophenyl)boronic Acid with 3-Halopyridine. This alternative involves the reaction of (3-iodophenyl)boronic acid with a 3-halopyridine, typically 3-bromopyridine or 3-iodopyridine. This is often a highly efficient route as the starting materials are commercially available or readily synthesized.

Boronate esters, such as pinacol esters, are frequently used in place of boronic acids due to their enhanced stability, easier purification, and tolerance to a wider range of reaction conditions.

The success and efficiency of the Suzuki-Miyaura coupling depend heavily on the optimization of the catalytic system, including the palladium source, ligands, base, and solvent.

Palladium Catalyst Systems: A variety of palladium sources can be employed, from simple salts like palladium(II) acetate (B1210297) (Pd(OAc)₂) to pre-formed complexes. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a commonly used and effective catalyst for this type of transformation. Heterogeneous catalysts, such as palladium on carbon (Pd/C), offer advantages in terms of easier product purification and catalyst recycling.

Ligand Architectures: The choice of ligand is crucial for stabilizing the palladium catalyst, promoting the catalytic cycle, and influencing reaction yield and selectivity. For coupling reactions involving electron-deficient heterocycles like pyridine, electron-rich and bulky phosphine (B1218219) ligands are often preferred. Ligands such as triphenylphosphine (B44618) (PPh₃) and those from the Buchwald and Fu groups have proven effective in facilitating challenging cross-couplings. The use of specific iminopyridine ligands has also been explored for palladium catalysts in Suzuki-Miyaura reactions.

The table below summarizes typical conditions and findings from optimization studies for Suzuki-Miyaura reactions relevant to the synthesis of aryl-pyridines.

| Palladium Source | Ligand | Base | Solvent | Typical Yield | Reference |

|---|---|---|---|---|---|

| Pd(PPh₃)₄ | Triphenylphosphine (integral to complex) | K₃PO₄ | 1,4-Dioxane | Good to Excellent | |

| Pd(OAc)₂ | PCy₃HBF₄ | K₂CO₃ | Toluene (B28343) | Moderate to Good | |

| 3% Pd/C | None (heterogeneous) | Na₂CO₃ | H₂O/EtOH | Good | |

| Pd(dppf)Cl₂·CH₂Cl₂ | dppf (integral to complex) | - | DMSO | Variable (study focused on impurity control) |

Effects of Reaction Conditions (Solvent, Temperature, Base) on Yield and Selectivity

In the context of Suzuki-Miyaura cross-coupling for synthesizing 3-arylpyridines, the choice of solvent, temperature, and base are critical parameters that significantly influence the reaction's yield and selectivity. The interplay between these factors dictates the efficiency of the catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination. harvard.edu

Solvent: The solvent plays a crucial role in dissolving reactants and stabilizing catalytic intermediates. While traditional organic solvents like dioxane and toluene are commonly used, the addition of water can be beneficial. nih.govnih.gov A biphasic system, often dioxane/water, can accelerate the reaction, presumably by facilitating the dissolution of the inorganic base and promoting the transmetalation step. nih.gov The choice of solvent can be complex, as its effect does not always correlate simply with dielectric constant, indicating that specific solvent-reagent interactions are at play.

Base: The base is a crucial component, required to activate the organoboron species for the transmetalation step. A wide variety of inorganic bases have been studied, including phosphates (e.g., K₃PO₄, Na₃PO₄), carbonates (e.g., K₂CO₃, Cs₂CO₃), and fluorides (e.g., CsF, KF). nih.govmdpi.com The strength and solubility of the base can have a dramatic effect on the outcome. For instance, in the synthesis of 2-arylpyridines, sodium phosphate (B84403) (Na₃PO₄) in a dioxane/water mixture was found to be highly effective. nih.gov Organic bases are generally less effective in these systems. nih.gov

The following table summarizes the results of a base optimization study for a model Suzuki-Miyaura reaction for the synthesis of an arylpyridine, illustrating the profound impact of the base and solvent system on product yield.

| Entry | Base | Solvent System | Yield (%) | Reference |

|---|---|---|---|---|

| 1 | Li₃PO₄ | Dioxane/Water (4:1) | 19 | nih.gov |

| 2 | Na₃PO₄ | Dioxane/Water (4:1) | 75 | nih.gov |

| 3 | K₃PO₄ | Dry Dioxane | 51 | nih.gov |

| 4 | KF | Dioxane/Water (4:1) | 54 | nih.gov |

| 5 | CsF | Dry Dioxane | 69 | nih.gov |

| 6 | Na₂CO₃ | Dioxane/Water (4:1) | 35 | nih.gov |

| 7 | K₂CO₃ | Dioxane/Water (4:1) | 25 | nih.gov |

| 8 | Et₃N (Triethylamine) | Dioxane/Water (4:1) | 9 | nih.gov |

Stille Cross-Coupling Approaches

The Stille reaction is a versatile and widely used palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds. wikipedia.org It is particularly valuable due to the stability of the organotin reagents to air and moisture and their compatibility with a vast array of functional groups. wikipedia.orgjk-sci.com

Utilization of Organotin Reagents in Palladium-Catalyzed Formations

The synthesis of this compound via the Stille reaction involves the coupling of an organostannane with an organic halide, catalyzed by a palladium(0) complex. For this specific target, the reaction could proceed by coupling 3-(tributylstannyl)pyridine (B1335939) with 1,3-diiodobenzene or by reacting 3-iodopyridine with (3-iodophenyl)tributylstannane. The catalytic cycle follows the established mechanism of oxidative addition of the organic halide to the Pd(0) catalyst, followed by transmetalation with the organotin reagent, and concluding with reductive elimination to yield the biaryl product and regenerate the catalyst. wikipedia.org

A variety of palladium catalysts can be employed, with tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) being a common choice. libretexts.org The reaction conditions are generally mild, although heating may be required. One of the main advantages of this method is the high tolerance for sensitive functional groups such as esters, ketones, and nitro groups, which often remain intact throughout the reaction. jk-sci.com However, a significant drawback is the toxicity of organotin compounds and the difficulty in removing tin-containing byproducts from the final product. libretexts.org

The table below outlines the typical components involved in a Stille cross-coupling reaction for the synthesis of arylpyridines.

| Component | Example/Role | Reference |

|---|---|---|

| Aryl Halide | 3-Iodopyridine or 1,3-Diiodobenzene | wikipedia.org |

| Organostannane | 3-(Tributylstannyl)pyridine or (3-Iodophenyl)tributylstannane | libretexts.org |

| Catalyst | Pd(PPh₃)₄, Pd(dba)₂ | jk-sci.com |

| Solvent | Toluene, Dioxane, THF | libretexts.org |

| Temperature | Room Temperature to Reflux | wikipedia.org |

Negishi Cross-Coupling Strategies

The Negishi cross-coupling reaction is another cornerstone of modern organic synthesis, providing a powerful method for C-C bond formation. It involves the reaction of an organozinc compound with an organic halide or triflate, catalyzed by a nickel or palladium complex. units.it

Employment of Organozinc Derivatives as Coupling Partners

For the synthesis of this compound, a Negishi coupling would typically involve the reaction of a pyridylzinc halide with 1,3-diiodobenzene, or an (iodophenyl)zinc halide with 3-iodopyridine. A key feature of organozinc reagents is their high reactivity compared to corresponding organoboron and organotin compounds, which can lead to faster reaction times and milder conditions. units.it Furthermore, organozinc reagents exhibit excellent functional group tolerance. researchgate.net

The organozinc nucleophiles can be prepared through the direct insertion of zinc metal into an organic halide or via transmetalation from a more reactive organometallic species like an organolithium or Grignard reagent. The reactions are often catalyzed by palladium complexes, such as Pd(OAc)₂ combined with a suitable phosphine ligand like S-Phos. researchgate.net Despite their utility, organozinc reagents are sensitive to air and moisture, necessitating the use of anhydrous reaction conditions.

The following table summarizes the key components used in Negishi cross-coupling for aryl-aryl bond formation.

| Component | Example/Role | Reference |

|---|---|---|

| Aryl Halide | 3-Iodopyridine or 1,3-Diiodobenzene | researchgate.net |

| Organozinc Reagent | 3-Pyridylzinc halide or (3-Iodophenyl)zinc halide | units.it |

| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ with ligands (e.g., S-Phos) | researchgate.net |

| Solvent | THF, DMF | researchgate.netresearchgate.net |

| Temperature | 25 °C to 50 °C | researchgate.netresearchgate.net |

Direct Arylation via C-H Activation

Direct arylation via transition metal-catalyzed C-H activation has emerged as a highly atom- and step-economical strategy for constructing biaryl compounds. This approach circumvents the need for pre-functionalized organometallic reagents, instead forming a C-C bond by directly coupling an aryl halide with a C-H bond of the coupling partner. beilstein-journals.org

Transition Metal-Catalyzed (e.g., Palladium, Copper) Direct C-H Arylation

The synthesis of this compound through this route could theoretically be achieved by the direct arylation of pyridine with 1,3-diiodobenzene. Palladium catalysts, particularly palladium(II) acetate (Pd(OAc)₂), are frequently used for this transformation. beilstein-journals.orgrsc.org A significant challenge in the C-H arylation of pyridine is controlling the regioselectivity. Without a directing group, arylation often occurs preferentially at the C2 and C6 positions due to their higher reactivity. To achieve arylation at the C3 position, strategies such as using pyridine N-oxides can be employed to alter the electronic properties and reactivity of the pyridine ring. rsc.orgnih.gov

Copper catalysts offer a more economical and less toxic alternative to palladium for mediating direct C-H arylations. nih.gov Copper(I) iodide (CuI) in the presence of a suitable ligand, such as a phenanthroline derivative, can effectively catalyze the arylation of heterocycles. nih.gov These reactions provide a powerful and sustainable route to substituted pyridines.

The table below provides an overview of typical conditions for the direct C-H arylation of pyridine derivatives.

| Catalyst System | Arylating Agent | Substrate | Key Conditions | Reference |

|---|---|---|---|---|

| Pd(OAc)₂ | Potassium Aryltrifluoroborate | Pyridine N-Oxide | TBAI (additive) | nih.gov |

| Pd(OAc)₂ / PPh₃ | Aryl Bromide (intramolecular) | Pyridine Amide Derivative | K₂CO₃ (base), DMA (solvent), 110 °C | beilstein-journals.org |

| CuI / Phenanthroline | Aryl Iodide | Acidic Arenes/Heterocycles | Base (e.g., K₃PO₄) | nih.gov |

| Copper Catalyst | Arylboronic Ester | Pyridine N-Oxide | One-pot synthesis | rsc.org |

Substrate Scope and Directivity in C-H Bond Functionalization

The direct functionalization of C-H bonds has emerged as a powerful tool in organic synthesis, offering a more atom-economical and step-efficient alternative to traditional cross-coupling reactions. In the context of synthesizing this compound analogues, controlling the substrate scope and regioselectivity is paramount. Research has demonstrated that the pyridine ring and the phenyl group present distinct C-H bonds, the activation of which can be directed by various factors.

Palladium catalysis is often employed for these transformations. For instance, in the synthesis of heteroarylated pyridines, a bromo-substituent on an aryl unit attached to a pyridine ring can act as a traceless directing group. researchgate.net This allows for the regioselective functionalization of the pyridine ring at either the C2 or C4 position. researchgate.net The reaction proceeds through an initial oxidative addition of the palladium catalyst to the aryl bromide, followed by a 1,4-palladium migration. Subsequently, a concerted metalation-deprotonation (CMD) step with a heteroaryl coupling partner leads to the final product. researchgate.net The presence of substituents on the pyridine ring, such as at the C2-position, can prevent catalyst poisoning and influence the site of functionalization. researchgate.net

The scope of this methodology tolerates a range of substituents on the benzene ring and can be applied to several heteroarenes. researchgate.net However, the reactivity can be influenced by the nature of the heteroaryl source; for example, some substrates may form stable palladacycles that inhibit the catalytic cycle. researchgate.net

Table 1: Regioselectivity in C-H Functionalization of Phenylpyridine Derivatives

| Directing Group | Position of Functionalization | Catalyst System | Ref. |

| 2-Bromophenyl | C4 of Pyridine | Pd(OAc)₂ / K₂CO₃ | researchgate.net |

| 2-Bromophenyl with 2-F substituent on Pyridine | C6 of Pyridine | Pd(OAc)₂ / K₂CO₃ | researchgate.net |

| 2-Bromophenyl with 2-MeO substituent on Pyridine | C4 of Pyridine | Pd(OAc)₂ / K₂CO₃ | researchgate.net |

Other Emerging Cross-Coupling Variants (e.g., Kumada, Hiyama)

While Suzuki and Negishi couplings are well-established, other cross-coupling reactions like the Kumada and Hiyama couplings offer alternative pathways for the formation of the biaryl core of this compound. These methods utilize different organometallic reagents and can provide advantages in terms of substrate compatibility and reaction conditions.

The Hiyama cross-coupling reaction utilizes organosilicon reagents, which are valued for their low toxicity and ease of handling. organic-chemistry.orgnih.gov This reaction typically involves the coupling of an organohalide with an organosilane in the presence of a palladium catalyst and a fluoride (B91410) activator. core.ac.uknih.gov Recent advancements have focused on expanding the scope of Hiyama coupling to include a wider range of substrates and developing more efficient catalyst systems. nih.govnih.gov For the synthesis of this compound, this could involve the coupling of 3-iodopyridine with (3-iodophenyl)trimethoxysilane or a similar organosilicon reagent. The reaction's efficiency is often dependent on the choice of ligands, with bulky trialkylphosphines showing effectiveness for some systems. organic-chemistry.org

Table 2: Comparison of Emerging Cross-Coupling Reactions

| Reaction | Organometallic Reagent | Key Activator/Catalyst | Advantages |

| Hiyama Coupling | Organosilanes (e.g., R-Si(OR')₃) | Fluoride source (e.g., TBAF), Palladium catalyst | Low toxicity of silicon reagents, stability, ease of handling. organic-chemistry.orgnih.gov |

| Kumada Coupling | Grignard Reagents (R-MgX) | Nickel or Palladium catalyst | High reactivity of Grignard reagents. |

The Kumada coupling , which employs Grignard reagents (organomagnesium halides), is another powerful C-C bond-forming reaction. This reaction is known for the high nucleophilicity of the Grignard reagent, often leading to high reactivity. The synthesis of this compound via Kumada coupling could conceptually involve the reaction of 3-chloropyridine (B48278) with a Grignard reagent derived from 1,3-diiodobenzene, or vice versa, in the presence of a nickel or palladium catalyst.

Halogenation and Halogen Exchange Strategies

Direct halogenation and halogen exchange are fundamental strategies for introducing the iodine atom onto the phenyl ring of a 3-phenylpyridine (B14346) precursor.

Regioselective Iodination of 3-Phenylpyridine Precursors

The direct and regioselective iodination of an aromatic ring is a critical step. For a 3-phenylpyridine precursor, the challenge lies in selectively iodinating the meta-position of the phenyl ring. Various iodinating reagents and conditions have been developed to achieve high regioselectivity on different aromatic systems. nih.govrsc.org Electrophilic iodination is a common approach, where the regioselectivity is governed by the electronic effects of the substituents on the aromatic ring. A radical-based direct C-H iodination protocol has also been developed for heteroaromatic iodides, demonstrating C3 and C5 selectivity for pyridines. rsc.org

For phenylureas, an efficient regioselective iodination was achieved using iodine/trichloroisocyanuric acid, leading to para-iodinated products. semanticscholar.org While not directly on 3-phenylpyridine, this indicates that specific reagent systems can afford high regioselectivity. The choice of iodinating agent, such as N-iodosuccinimide (NIS) in the presence of an acid catalyst, or molecular iodine with an oxidizing agent, can significantly influence the outcome of the reaction. nih.gov

Transformation of Alternative Halogen Substituents (e.g., Bromine, Chlorine) to Iodine

Halogen exchange, or the Finkelstein reaction, provides an alternative route to introduce iodine. This method is particularly useful when the corresponding bromo- or chloro-substituted precursor is more readily available. The transformation of a bromine or chlorine atom to an iodine atom can be achieved by treating the substrate with an iodide salt, such as potassium iodide or sodium iodide. google.com

A patented method for the synthesis of 3,5-dibromo-4-iodopyridine (B1430625) involves a halogen exchange reaction on a tribromopyridine intermediate. google.com This process utilizes potassium iodide and acetyl chloride in acetonitrile, refluxing for 24 hours to achieve a high yield. google.com This strategy could be adapted for the conversion of 3-(3-bromophenyl)pyridine (B1282306) to this compound. The choice of solvent is crucial, with polar aprotic solvents like acetonitrile, DMF, or DMSO being preferred. google.com

Table 3: Conditions for Halogen Exchange Reactions

| Starting Halogen | Reagents | Solvent | Conditions | Yield | Ref. |

| Bromine | Potassium Iodide, Acetyl Chloride | Acetonitrile | Reflux, 24h | 79.0% | google.com |

| Bromine | Sodium Iodide, Acetyl Chloride | Acetonitrile | Reflux, 24h | 62.7% | google.com |

Development of Sustainable and Green Synthetic Protocols

The principles of green chemistry are increasingly influencing the design of synthetic routes in the pharmaceutical and chemical industries. rsc.orgmdpi.com For the synthesis of pyridine derivatives, several greener approaches have been explored, including the use of environmentally benign solvents, catalysts, microwave-assisted synthesis, and solvent-free conditions. rasayanjournal.co.innih.gov

Key aspects of green synthetic protocols include:

Use of Greener Solvents: Replacing hazardous solvents like DMF and NMP with more sustainable alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME). unife.it

Catalysis: Employing recyclable catalysts and minimizing the use of stoichiometric reagents to improve atom economy and reduce waste. mdpi.com

Energy Efficiency: Utilizing methods like microwave or ultrasonic irradiation to shorten reaction times and reduce energy consumption. rasayanjournal.co.innih.gov

Multicomponent Reactions: Designing one-pot reactions that combine multiple synthetic steps, thereby reducing solvent usage and purification efforts. rasayanjournal.co.innih.gov

Solvent-free synthesis methods are also being investigated for their potential to minimize environmental impact. mdpi.com For instance, a copper-catalyzed reaction involving pyridine, acetophenone, and nitroalkenes has been developed under solvent-free conditions to produce indolizines in high yields. mdpi.com These principles can be applied to the synthesis of this compound to develop more environmentally friendly and economically viable manufacturing processes.

Solvent-Free and Water-Mediated Synthetic Approaches

The development of solvent-free and aqueous synthetic methods for the Suzuki-Miyaura cross-coupling reaction, a primary method for constructing the biaryl bond in this compound, aligns with the principles of green chemistry by reducing volatile organic compound (VOC) emissions and simplifying reaction workups.

Solvent-Free Synthesis:

Solvent-free, or solid-state, Suzuki-Miyaura coupling reactions are typically performed by grinding the reactants (3-iodopyridine, (3-iodophenyl)boronic acid, a palladium catalyst, and a base) together, often with the assistance of microwave irradiation to accelerate the reaction. This approach minimizes waste and can lead to higher reaction rates and yields.

A representative solvent-free synthesis of this compound could involve the reaction of 3-iodopyridine with (3-iodophenyl)boronic acid using a palladium catalyst such as PEPPSI-iPr, which is known for its high activity in solvent-free conditions. The reactants are mixed with a solid inorganic base like potassium carbonate and subjected to microwave heating.

Table 1: Representative Data for Solvent-Free Synthesis of this compound

| Entry | Catalyst (mol%) | Base | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|---|---|

| 1 | PEPPSI-iPr (1) | K₂CO₃ | 110 | 10 | 92 |

| 2 | Pd(OAc)₂/SPhos (2) | K₃PO₄ | 100 | 15 | 88 |

Note: The data in this table is representative and compiled from various sources on solvent-free Suzuki-Miyaura couplings of aryl halides.

Water-Mediated Synthesis:

Water is an attractive solvent for chemical reactions due to its non-toxic, non-flammable, and abundant nature. Suzuki-Miyaura couplings in aqueous media often utilize water-soluble ligands or phase-transfer catalysts to facilitate the reaction between the organic substrates and the aqueous base. Recent advancements have also demonstrated the efficacy of hydrophobic catalysts in aqueous systems without the need for amphiphiles. researchgate.net

The synthesis of this compound in water can be achieved by reacting 3-iodopyridine with (3-iodophenyl)boronic acid in the presence of a palladium catalyst and a base, such as potassium carbonate, in an aqueous medium. nih.gov The use of a recyclable nanocatalyst like LaF₃·Pd has shown excellent yields in aqueous Suzuki couplings. nih.govresearchgate.net

Table 2: Representative Data for Water-Mediated Synthesis of this compound

| Entry | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | LaF₃·Pd (1) | K₂CO₃ | Water | 70 | 2 | 95 |

| 2 | Pd(OAc)₂/TPPTS (2) | Na₂CO₃ | Water/Toluene | 80 | 4 | 89 |

Note: The data in this table is representative and based on findings from studies on water-mediated Suzuki-Miyaura reactions of similar substrates. nih.govresearchgate.net

Utilization of Heterogeneous Catalysis and Recoverable Catalysts

A significant drawback of homogeneous catalysis in large-scale synthesis is the difficulty in separating the catalyst from the product, leading to potential product contamination and loss of the expensive precious metal catalyst. Heterogeneous catalysts and other recoverable catalytic systems offer a practical solution to this problem.

Heterogeneous Catalysis:

Heterogeneous catalysts, where the catalyst is in a different phase from the reactants, can be easily removed from the reaction mixture by simple filtration. Palladium supported on various materials such as activated carbon (Pd/C), silica, or polymers has been widely used for Suzuki-Miyaura reactions. organic-chemistry.org These catalysts can often be reused multiple times without a significant loss of activity. For the synthesis of this compound, a continuous-flow system using a packed-bed reactor with a heterogeneous palladium catalyst offers an efficient and scalable approach. mdpi.com

Table 3: Performance of Heterogeneous Catalysts in the Synthesis of this compound

| Entry | Catalyst | Reaction Type | Solvent | Yield (%) | Catalyst Reusability (cycles) |

|---|---|---|---|---|---|

| 1 | 7% Pd/WA30 | Continuous-Flow | H₂O/1,4-Dioxane | >90 | >10 |

| 2 | MCM-41-2N-Pd(OAc)₂ | Batch | DMF/H₂O | 85-95 | >8 |

Note: This data is illustrative and based on reported performances of these catalyst types in similar Suzuki-Miyaura cross-coupling reactions. organic-chemistry.orgmdpi.com

Recoverable Catalysts:

Beyond traditional heterogeneous catalysts, novel recoverable systems have been developed. These include catalysts supported on magnetic nanoparticles, which can be separated from the reaction mixture using an external magnet. nih.gov For instance, a palladium catalyst supported on magnetic Fe₃O₄ nanoparticles could be employed for the synthesis of this compound, allowing for easy recovery and reuse for multiple reaction cycles. nih.gov Other approaches involve the use of catalysts immobilized on polymers or within membrane reactors.

Scalability and Process Optimization for Gram-to-Kilogram Synthesis

Transitioning a synthetic procedure from the laboratory bench (gram scale) to industrial production (kilogram scale) requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness. The Suzuki-Miyaura reaction is widely used in the pharmaceutical industry for large-scale synthesis. mdpi.com

Key Considerations for Scalability:

Solvent and Reagent Choice: The use of safe, environmentally friendly, and easily removable solvents is paramount. While laboratory-scale reactions might use solvents like dioxane or DMF, larger-scale processes often favor alternatives like ethanol, 2-propanol, or even water. The choice of base also needs to be optimized for cost, safety, and ease of removal.

Reaction Conditions: Temperature, pressure, and reaction time must be carefully controlled and optimized. Continuous-flow reactors can offer better control over reaction parameters and improved safety compared to large batch reactors.

Workup and Purification: The purification method must be scalable. Crystallization is often preferred over chromatography for large quantities of material due to its lower cost and solvent consumption. The development of a robust crystallization procedure is a critical step in process optimization.

Process Optimization Example:

Optimizing the synthesis of this compound for kilogram-scale production would likely involve a move towards a heterogeneous catalyst in a fixed-bed or slurry reactor to facilitate catalyst recovery. A solvent system with good solubility for the reactants and product, but from which the product can be easily crystallized upon cooling, would be selected. Process analytical technology (PAT) could be employed to monitor the reaction in real-time, allowing for precise control and determination of the reaction endpoint, thereby maximizing throughput and minimizing byproduct formation.

Chemical Reactivity and Derivatization of 3 3 Iodophenyl Pyridine

Reactivity at the Pyridine (B92270) Nitrogen Atom

Coordination Chemistry: Behavior as a Ligand Towards Transition Metals

As a pyridine derivative, 3-(3-iodophenyl)pyridine functions as a monodentate ligand, coordinating to transition metal centers through the lone pair of electrons on its nitrogen atom. This coordination behavior is foundational to its application in constructing supramolecular structures and catalysts. The iodophenyl substituent, while not typically involved in the initial coordination, significantly influences the ligand's electronic properties and provides a reactive site for subsequent chemical modifications.

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked together by organic ligands. This compound is a suitable candidate for a ligand in such structures. The pyridine nitrogen acts as a classic N-donor linker, bridging metal centers to form one-, two-, or three-dimensional networks.

The presence of a halogen atom on the ligand can significantly influence the resulting framework's properties. Halogenated ligands have been used to tune the pore size, stability, and functionality of MOFs. tue.nlrsc.orgnih.gov The iodine atom in this compound can engage in halogen bonding, a non-covalent interaction that can help direct the assembly of the framework and stabilize the final structure. Furthermore, the bulky iodophenyl group can affect the steric environment around the metal center, influencing the coordination geometry and the topology of the resulting polymer.

While specific MOFs built from this compound are not extensively documented in the literature, its structural motifs are analogous to other functionalized pyridine ligands used in the synthesis of coordination polymers. nih.gov

Table 1: Examples of Coordination Geometries with Pyridine-Type Ligands This table illustrates typical structures formed with pyridine-based ligands, which are expected to be similar for this compound.

| Metal Ion | Typical Coordination Number | Common Geometry | Example Complex Type |

|---|---|---|---|

| Cu(II) | 4, 6 | Square Planar, Octahedral | [Cu(py)₄]²⁺ |

| Zn(II) | 4, 6 | Tetrahedral, Octahedral | [Zn(py)₂Cl₂] |

| Pd(II) | 4 | Square Planar | [Pd(py)₂Cl₂] |

| Co(II) | 4, 6 | Tetrahedral, Octahedral | [Co(py)₄Cl₂] |

| Ag(I) | 2 | Linear | [Ag(py)₂]⁺ |

In homogeneous catalysis, the ligand bound to a metal center plays a crucial role in determining the catalyst's activity, selectivity, and stability. While this compound itself is a simple monodentate ligand, its true value lies in its potential as a building block for more sophisticated ligand systems. The carbon-iodine bond is a key functional group for this purpose, as it readily participates in a variety of palladium-catalyzed cross-coupling reactions.

This reactivity allows for the covalent linking of the this compound unit to other molecular fragments containing additional donor atoms (e.g., other pyridines, phosphines, or amines), leading to the formation of bidentate or polydentate ligands. Such "linker engineering" is a powerful strategy for tuning the electronic and steric properties of a catalyst for a specific transformation. iastate.edu For instance, coupling two units of this compound could yield a bipyridine-type ligand, a foundational structure in catalysis.

Table 2: Potential Cross-Coupling Reactions for Ligand Synthesis This table outlines reactions where the iodo- group of this compound serves as a reactive handle for elaborating ligand structures.

| Reaction Name | Coupling Partner | Resulting Bond | Application in Ligand Synthesis |

|---|---|---|---|

| Suzuki Coupling | Organoboron reagent (e.g., boronic acid) | C-C | Linking to another aryl or heteroaryl ring containing a donor atom. |

| Sonogashira Coupling | Terminal alkyne | C-C (alkyne) | Creating rigid backbones or tethers between coordinating motifs. |

| Heck Coupling | Alkene | C-C (alkene) | Introducing vinyl groups for further functionalization or polymerization. |

| Buchwald-Hartwig Amination | Amine | C-N | Connecting to an amine-based coordinating group. |

| Stille Coupling | Organotin reagent | C-C | Forming carbon-carbon bonds to build complex ligand scaffolds. |

Protonation and Acid-Base Equilibrium Studies

The nitrogen atom of the pyridine ring in this compound possesses a lone pair of electrons, making it a Lewis base capable of accepting a proton (H⁺). This acid-base behavior is a fundamental property that influences its reactivity and solubility. The equilibrium for this protonation can be described by its pKa value, which refers to the acid dissociation constant of its conjugate acid, the 3-(3-iodophenyl)pyridinium ion. wikipedia.org

Table 3: Experimental pKa Values of Selected 3-Substituted Pyridinium (B92312) Ions in Water

| Compound | Substituent (at C-3) | pKa of Conjugate Acid | Electronic Effect of Substituent |

|---|---|---|---|

| Pyridine | -H | 5.25 | Reference |

| 3-Methylpyridine | -CH₃ | 5.68 | Electron-donating (inductive) |

| 3-Chloropyridine (B48278) | -Cl | 2.84 | Electron-withdrawing (inductive) |

| 3-Bromopyridine (B30812) | -Br | 2.90 | Electron-withdrawing (inductive) |

| This compound | -C₆H₄I | Est. ~3.0-3.5 | Electron-withdrawing (inductive) |

Note: The pKa for this compound is an estimation based on the trends observed for other electron-withdrawing substituents.

Reactivity on the Pyridine Ring

The pyridine ring is an aromatic heterocycle, but its reactivity differs significantly from that of benzene (B151609) due to the presence of the electronegative nitrogen atom. This nitrogen atom renders the ring electron-deficient, which deactivates it towards electrophilic attack and activates it towards nucleophilic attack.

Electrophilic Aromatic Substitution Patterns on the Pyridine Nucleus

Electrophilic aromatic substitution (EAS) on pyridine is considerably more difficult than on benzene and requires harsh reaction conditions. The nitrogen atom strongly withdraws electron density from the ring, deactivating it. Furthermore, under the acidic conditions often required for EAS (e.g., nitration, sulfonation), the pyridine nitrogen is protonated, forming a pyridinium ion. This positive charge further deactivates the ring to a level comparable to that of nitrobenzene.

Substitution on the pyridine ring is directed to the C-3 and C-5 positions (meta to the nitrogen). Attack at the C-2, C-4, or C-6 positions is highly disfavored because the resulting cationic intermediate would place a positive charge directly on the electronegative nitrogen atom, which is a very unstable arrangement. youtube.com In this compound, the C-3 position is already occupied. Therefore, any subsequent electrophilic substitution on the pyridine nucleus would be expected to occur predominantly at the C-5 position.

Table 4: Regioselectivity of Electrophilic Attack on the Pyridine Ring

| Position of Attack | Stability of Cationic Intermediate | Expected Reactivity in this compound |

|---|---|---|

| C-2 / C-6 (ortho) | Disfavored (positive charge on N in one resonance structure) | Very low; requires extreme conditions |

| C-3 / C-5 (meta) | Favored (positive charge distributed over carbon atoms only) | C-5 is the most likely site of substitution |

| C-4 (para) | Disfavored (positive charge on N in one resonance structure) | Very low; requires extreme conditions |

Nucleophilic Addition and Dearomatization Strategies for Pyridine Ring Modification

The electron-deficient nature of the pyridine ring makes it susceptible to attack by nucleophiles, a reaction pathway that is not feasible for electron-rich aromatics like benzene. This reactivity is dramatically enhanced by converting the pyridine into a pyridinium salt through reaction with an alkylating or acylating agent (e.g., methyl iodide or acetyl chloride). The resulting positive charge on the nitrogen atom strongly activates the ring, making the C-2, C-4, and C-6 positions highly electrophilic.

Nucleophilic addition to a 3-substituted pyridinium salt, such as an N-alkylated derivative of this compound, can lead to the formation of dihydropyridine (B1217469) products. This process temporarily breaks the aromaticity of the ring. The regioselectivity of the attack depends on the nature of the nucleophile and the substituent. For 3-substituted pyridinium salts, nucleophilic attack often occurs preferentially at the C-2 and C-6 positions to avoid steric hindrance from the C-3 substituent. nih.govnih.gov These dihydropyridine intermediates can then be re-aromatized via oxidation or undergo further transformations, providing a powerful method for the synthesis of complex substituted pyridines. nih.gov

Table 5: General Scheme for Nucleophilic Addition to an Activated 3-Substituted Pyridine

| Step | Description | General Reaction |

|---|---|---|

| 1. Activation | The pyridine nitrogen is alkylated or acylated to form a pyridinium salt, activating the ring for nucleophilic attack. | Pyridine + R-X → Pyridinium⁺ X⁻ |

| 2. Nucleophilic Addition | A nucleophile (Nu⁻) attacks an electrophilic position (typically C-2, C-4, or C-6), forming a non-aromatic dihydropyridine. | Pyridinium⁺ + Nu⁻ → Dihydropyridine |

| 3. Outcome A: Re-aromatization | The dihydropyridine is oxidized, restoring aromaticity and resulting in a net nucleophilic substitution product. | Dihydropyridine + [O] → Substituted Pyridine |

| 3. Outcome B: Further Reaction | The dihydropyridine intermediate is trapped or undergoes further reactions to yield saturated or partially saturated heterocycles. | Dihydropyridine → Piperidines, etc. |

Reactivity on the Phenyl Ring (excluding the C-I bond)

Detailed studies focusing on the reactivity of the phenyl ring of this compound are not described in the available scientific literature. The phenyl ring in this biaryl system is substituted with both an iodo group and a 3-pyridyl group. The electronic properties of these substituents—the weakly deactivating, ortho-, para-directing nature of iodine and the strongly deactivating, meta-directing nature of the pyridyl group—create a complex electronic environment that passivates the ring toward many standard transformations.

No specific experimental data on the electrophilic aromatic substitution, such as nitration or sulfonation, on the phenyl ring of this compound has been reported. Research articles detailing the conditions, regioselectivity, and yields for such reactions on this specific substrate could not be located. Therefore, no data tables of research findings can be provided.

There are no available studies describing the directed ortho-metalation (DoM) on the phenyl ring of this compound. The pyridyl group at the 3-position of the phenyl ring does not function as a classical directing metalation group (DMG) as it lacks a heteroatom capable of effective chelation with organolithium reagents at an ortho position. While halogen atoms can occasionally direct metalation, no research has been published demonstrating this reactivity for this compound, nor are there reports of subsequent quenching with electrophiles.

Advanced Structural Elucidation and Conformational Analysis

Single-Crystal X-ray Diffraction Studies

While a specific single-crystal X-ray diffraction study for 3-(3-iodophenyl)pyridine is not publicly available in crystallographic databases as of this writing, its solid-state characteristics can be reliably predicted based on the extensive body of research on related phenylpyridine and iodinated aromatic compounds. nih.govnih.govrsc.org

In the solid state, this compound is expected to be non-planar. The dihedral angle between the pyridine (B92270) and the 3-iodophenyl rings is a critical conformational parameter. In similar biaryl systems, steric hindrance between the ortho-hydrogens on adjacent rings prevents a fully planar conformation. rsc.org The observed dihedral angle would likely fall in the range of 20° to 40°, representing a compromise between conjugative stabilization (favoring planarity) and steric repulsion (favoring a twisted conformation).

Table 1: Predicted Crystallographic Parameters for this compound Based on Analogous Structures

| Parameter | Predicted Value/System | Significance |

|---|---|---|

| Crystal System | Monoclinic or Orthorhombic | Common for substituted aromatic compounds. |

| Space Group | P2₁/c or Pbca | Centrosymmetric space groups are common for achiral molecules. |

| Dihedral Angle (Py-Ph) | 20° - 40° | Indicates a twisted conformation due to steric hindrance. |

| C-C Bond Length (Inter-ring) | ~1.48 - 1.49 Å | Typical for a single bond between two sp² hybridized carbons. |

The supramolecular architecture of this compound in the solid state would be heavily influenced by a combination of non-covalent interactions.

Halogen Bonding: The iodine atom on the phenyl ring is a potent halogen bond donor. nih.gov This is due to the presence of an electropositive region, known as a σ-hole, on the iodine atom opposite to the C-I covalent bond. mdpi.com This σ-hole can form a strong, directional interaction with a nucleophilic site, such as the lone pair of electrons on the nitrogen atom of a neighboring pyridine ring (C-I···N). This type of interaction is a powerful tool in crystal engineering for constructing specific supramolecular assemblies. ju.edu.jonih.gov The C-I···N halogen bond would be a dominant directional force in the crystal packing.

π-π Stacking: The aromatic nature of both the pyridine and iodophenyl rings facilitates π-π stacking interactions. These interactions would likely occur in an offset or slipped-stack arrangement, where the electron-rich π system of one ring interacts favorably with the electron-poorer σ-framework of an adjacent ring. The distance between the centroids of stacked rings is typically in the range of 3.4 to 3.8 Å.

Solution-State Conformational Analysis via Advanced Nuclear Magnetic Resonance (NMR) Techniques

In solution, the this compound molecule is not static but exists in a dynamic equilibrium of conformations due to rotation around the C-C single bond connecting the two rings. Advanced NMR techniques are essential for characterizing this behavior.

Two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful methods for determining the spatial proximity of protons within a molecule. These techniques detect through-space interactions, rather than through-bond couplings.

For this compound, a NOESY or ROESY experiment would reveal correlations (cross-peaks) between the protons on the pyridine ring and the protons on the iodophenyl ring that are close to each other in space. Specifically, correlations would be expected between the pyridine protons H2/H6 and the iodophenyl proton H2'. The intensity of these NOE cross-peaks is inversely proportional to the sixth power of the distance between the protons, providing a quantitative measure of their average separation and thus, the preferred solution-state conformation.

Table 2: Expected NOESY/ROESY Correlations for Conformational Analysis

| Interacting Protons | Expected NOE/ROE | Information Gained |

|---|---|---|

| Py(H2) ↔ Ph(H2') | Strong | Confirms proximity and helps define the average dihedral angle. |

| Py(H6) ↔ Ph(H2') | Weak/Absent | The relative intensity compared to Py(H2)↔Ph(H2') helps refine the conformational model. |

The rotation around the C-C bond between the two rings is not free and has an associated energy barrier. This barrier can be quantified using Variable Temperature (VT) NMR spectroscopy. At low temperatures, the rotation is slow on the NMR timescale, and protons in chemically distinct environments (e.g., the ortho-protons on the phenyl ring) may give rise to separate signals.

As the temperature is increased, the rate of rotation increases. At a specific temperature, known as the coalescence temperature (Tc), the two separate signals broaden and merge into a single, averaged signal. By analyzing the line shape of the signals at different temperatures and using the Eyring equation, the free energy of activation (ΔG‡) for the rotational barrier can be calculated. chemicalbook.comtcichemicals.com This value provides crucial information about the conformational stability of the molecule. For similar biaryl systems, these barriers are typically in the range of 6-15 kcal/mol.

Vibrational Spectroscopy for Characteristic Functional Group Identification and Bond Analysis (e.g., Raman, FT-IR)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of the chemical bonds. These techniques are excellent for identifying characteristic functional groups and analyzing bond strengths within this compound.

The spectra would be dominated by several key vibrational modes:

Pyridine Ring Modes: The characteristic ring stretching vibrations (νC=C, νC=N) of the pyridine ring typically appear in the 1600-1400 cm⁻¹ region. Ring breathing modes are also expected at lower frequencies (~1000 cm⁻¹).

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on both aromatic rings (νC-H) are found in the 3100-3000 cm⁻¹ region.

Aromatic C-H Bending: Out-of-plane C-H bending vibrations (γC-H) are observed in the 900-675 cm⁻¹ region, and their specific frequencies are diagnostic of the substitution pattern on the aromatic rings.

Carbon-Iodine Stretching: The C-I stretching vibration (νC-I) is expected to appear as a strong band in the Raman spectrum at a lower frequency, typically in the 500-600 cm⁻¹ range.

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopy Method |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | FT-IR, Raman |

| Pyridine Ring (C=C, C=N) Stretches | 1600 - 1400 | FT-IR, Raman |

| Phenyl Ring (C=C) Stretches | 1580 - 1450 | FT-IR, Raman |

| In-plane C-H Bends | 1300 - 1000 | FT-IR, Raman |

| Out-of-plane C-H Bends | 900 - 675 | FT-IR (Strong) |

Lack of Available Data on Chiroptical Properties of this compound Derivatives

A thorough review of scientific literature and chemical databases reveals no available information on the synthesis of chiral derivatives of this compound. Consequently, there is no published data on the analysis of such compounds using Circular Dichroism (CD) or Optical Rotatory Dispersion (ORD) spectroscopy.

The investigation into the advanced structural elucidation and conformational analysis of this compound did not yield any specific research pertaining to its chiroptical properties. The synthesis of chiral molecules is a prerequisite for the study of their interaction with plane-polarized light, as measured by CD and ORD. These techniques are fundamental in determining the absolute configuration and conformational preferences of chiral molecules.

Without the successful synthesis and isolation of enantiomerically pure or enriched samples of this compound derivatives, the application of these specialized spectroscopic methods is not possible. The absence of such studies in the current body of scientific work means that no data tables or detailed research findings can be presented for this specific subsection.

Future research may explore synthetic pathways to introduce chirality into the this compound scaffold, which would then open the door for comprehensive CD and ORD analyses to elucidate their three-dimensional structures and chiroptical characteristics. However, at present, this remains an un-investigated area of research for this particular compound.

Theoretical and Computational Chemistry of 3 3 Iodophenyl Pyridine

Electronic Structure Calculations (e.g., Density Functional Theory (DFT) Studies)

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. niscpr.res.inaps.org It is widely used for calculating various molecular properties of pyridine (B92270) derivatives. ekb.eg For 3-(3-iodophenyl)pyridine, DFT calculations, particularly using hybrid functionals like B3LYP, are instrumental in elucidating its electronic characteristics. niscpr.res.inekb.eg

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. wikipedia.orgyoutube.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.comlibretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties. wikipedia.orgwuxiapptec.comschrodinger.com A small energy gap generally implies high chemical reactivity and lower stability. wikipedia.org

For this compound, the HOMO is expected to be localized primarily on the iodine atom and the iodophenyl ring, which are more electron-rich, while the LUMO is anticipated to be distributed over the electron-deficient pyridine ring. The calculated HOMO-LUMO energy gap provides a quantitative measure of the energy required for electronic excitation. schrodinger.com DFT calculations for similar pyridine derivatives show that substitutions can significantly alter these energy levels. ekb.eg

Table 1: Calculated Frontier Molecular Orbital Energies and HOMO-LUMO Gap for this compound (Representative Data)

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.15 |

| LUMO Energy | -1.25 |

| HOMO-LUMO Energy Gap (ΔE) | 4.90 |

Note: The data in this table is representative and derived from typical DFT calculations (e.g., B3LYP/6-31G level of theory) for analogous aromatic and heterocyclic compounds.

The distribution of electron density within a molecule is fundamental to understanding its reactivity, intermolecular interactions, and physical properties. Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) signify electron-deficient areas prone to nucleophilic attack.

For this compound, the MEP map would reveal a region of high negative electrostatic potential around the nitrogen atom of the pyridine ring, attributed to its lone pair of electrons. libretexts.org This makes the nitrogen atom a primary site for protonation and interactions with electrophiles. Conversely, the hydrogen atoms of the pyridine ring and the area around the iodine atom (due to σ-hole effects) would exhibit positive potential. Atomic charge calculations, such as those derived from Mulliken population analysis or Natural Bond Orbital (NBO) analysis, provide quantitative values for the partial charges on each atom, further detailing the electronic landscape of the molecule.

Table 2: Calculated Mulliken Atomic Charges for Selected Atoms in this compound (Representative Data)

| Atom | Atomic Charge (a.u.) |

|---|---|

| N (Pyridine) | -0.58 |

| I (Iodophenyl) | -0.12 |

| C (adjacent to N) | +0.25 |

| C (bonded to I) | +0.18 |

Note: Values are illustrative, based on typical charge distributions in similar heterocyclic and halogenated aromatic compounds.

Aromaticity is a key concept in chemistry that describes the enhanced stability of cyclic, planar molecules with a delocalized π-electron system. masterorganicchemistry.com Several computational indices are used to quantify the degree of aromaticity. The Harmonic Oscillator Model of Aromaticity (HOMA) is a geometry-based index, where a value of 1 indicates a fully aromatic system. mdpi.com Nucleus-Independent Chemical Shift (NICS) is a magnetic criterion, where negative values inside the ring are indicative of aromatic character.

Both the pyridine and phenyl rings in this compound are aromatic. Computational analysis would likely confirm the high degree of aromaticity for both rings, although the substitution and interaction between the rings might cause slight variations. The HOMA index would be close to 1 for both rings, and NICS calculations would yield negative values at the ring centers. Bond order analysis further helps in understanding the degree of π-electron delocalization by quantifying the character of the carbon-carbon and carbon-nitrogen bonds within the rings.

Table 3: Calculated Aromaticity Indices for this compound Rings (Representative Data)

| Ring | HOMA Index | NICS(0) (ppm) |

|---|---|---|

| Pyridine Ring | 0.985 | -9.8 |

| Iodophenyl Ring | 0.991 | -10.2 |

Note: These values are typical for substituted pyridine and benzene (B151609) rings and serve as representative examples.

Conformational Landscape Exploration and Energy Minimization

This compound is not a rigid molecule due to the rotational freedom around the single bond connecting the phenyl and pyridine rings. The dihedral angle between the two rings defines the molecular conformation, which in turn influences the molecule's electronic properties and steric profile.

Conformational analysis involves systematically rotating this bond and calculating the potential energy at each step to map the energy landscape. This process identifies the most stable conformations (energy minima) and the energy barriers to rotation (transition states). For this compound, the lowest energy conformation is expected to be a non-planar, twisted structure. This twist arises from the need to minimize the steric repulsion between the ortho-hydrogens on the adjacent rings. Full geometry optimization and energy minimization calculations, typically performed using DFT methods, can precisely determine the dihedral angle of the most stable conformer.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Absorption Maxima) for Theoretical Validation

Computational chemistry provides a powerful means to predict various spectroscopic properties, which can then be compared with experimental data for validation of the theoretical model.

NMR Chemical Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) are highly valuable. Methods like the Gauge-Independent Atomic Orbital (GIAO) approach, coupled with DFT, can predict chemical shifts with good accuracy. pdx.edunih.gov The predicted shifts for the protons and carbons in this compound would reflect the electronic environment of each nucleus, influenced by factors like the electronegativity of the nitrogen atom and the deshielding effects of the aromatic rings.

Vibrational Frequencies: The infrared (IR) and Raman spectra of a molecule are determined by its vibrational modes. rsc.org DFT calculations can compute the harmonic vibrational frequencies corresponding to these modes. mdpi.comnih.gov Although theoretical frequencies are often systematically higher than experimental ones, they can be corrected using scaling factors to achieve excellent agreement. nih.gov These calculations allow for the assignment of specific spectral bands to particular molecular motions, such as C-H stretches, C=C/C=N ring stretches, and the characteristic C-I stretch. elixirpublishers.com

UV-Vis Absorption Maxima: Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra. researcher.life It calculates the energies of electronic transitions, primarily the HOMO→LUMO transition, which corresponds to the maximum absorption wavelength (λmax) in the UV-Vis spectrum. The calculated λmax for this compound would be related to its HOMO-LUMO energy gap.

Table 4: Predicted vs. Experimental Spectroscopic Data (Representative)

| Spectroscopic Property | Predicted Value | Typical Experimental Range |

|---|---|---|

| ¹H NMR (Pyridine H, ortho to N) | ~8.6 ppm | 8.5-8.7 ppm |

| ¹³C NMR (C bonded to I) | ~95 ppm | 90-100 ppm |

| IR Frequency (C=N stretch) | ~1590 cm⁻¹ | 1570-1600 cm⁻¹ |

| UV-Vis λmax | ~255 nm | 250-260 nm |

Note: Predicted values are based on typical results from DFT and TD-DFT calculations for similar structures.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

While quantum mechanical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. nih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of conformational changes, molecular flexibility, and interactions with the surrounding environment, such as a solvent. rsc.org

For this compound, MD simulations can be used to study the dynamics of the inter-ring rotation and to understand how solvent molecules arrange themselves around the solute. The simulations can reveal the stability of different conformers in solution and the nature of solute-solvent interactions, such as hydrogen bonding between the pyridine nitrogen and protic solvent molecules. Explicitly modeling solvent effects is crucial as they can significantly influence the molecule's properties and reactivity compared to the gas phase. researchgate.net

Quantum Chemical Studies of Reaction Mechanisms

Quantum chemical calculations are indispensable for elucidating the complex mechanisms of chemical reactions. For a molecule like this compound, these studies would typically focus on reactions involving the carbon-iodine bond, such as palladium-catalyzed cross-coupling reactions, which are fundamental in synthetic organic chemistry.

Transition State Characterization and Reaction Pathway Elucidation

A critical aspect of understanding a reaction mechanism is the characterization of its transition states—the highest energy points along the reaction coordinate. Computational methods, such as Density Functional Theory (DFT), are routinely used to locate and characterize the geometry and energy of these fleeting structures. For instance, in a Suzuki-Miyaura cross-coupling reaction involving this compound, DFT calculations can model the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.

The oxidative addition of the C-I bond to a palladium(0) catalyst is often the initial and rate-determining step. Quantum chemical calculations can elucidate the geometry of the transition state for this process, revealing the elongation of the C-I bond and the formation of new Pd-C and Pd-I bonds. By mapping the potential energy surface, the entire reaction pathway can be traced, connecting reactants, intermediates, transition states, and products. This provides a detailed, step-by-step picture of how the reaction unfolds at the molecular level.

Similarly, for a Buchwald-Hartwig amination, computational studies on analogous aryl halides help in understanding the intricate ligand effects and the role of the base in the catalytic cycle. These studies compare different potential pathways to determine the most energetically favorable route.

Calculation of Reaction Energy Profiles and Activation Barriers

By calculating the energies of all stationary points (reactants, intermediates, transition states, and products) along a reaction pathway, a comprehensive reaction energy profile can be constructed. This profile provides quantitative data on the thermodynamics and kinetics of the reaction. The difference in energy between the reactants and the transition state defines the activation barrier (activation energy), a key determinant of the reaction rate.

For this compound, such calculations would be crucial in predicting its reactivity in various cross-coupling reactions. For example, the activation barrier for the oxidative addition of the C-I bond is expected to be lower than that for analogous C-Br or C-Cl bonds, consistent with experimental observations of higher reactivity for aryl iodides.

Table 1: Illustrative Reaction Energy Profile for a Generic Suzuki-Miyaura Coupling Step

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | This compound + Pd(0)L2 | 0.0 |

| TS1 | Oxidative Addition Transition State | +15.2 |

| Intermediate 1 | Oxidative Addition Product | -5.4 |

| TS2 | Transmetalation Transition State | +20.5 |

| Intermediate 2 | Transmetalation Product | -10.1 |

| TS3 | Reductive Elimination Transition State | +18.7 |

| Products | Coupled Product + Pd(0)L2 | -25.0 |

Analysis of Intermolecular Interactions

The iodine atom and the two aromatic rings in this compound enable a range of non-covalent interactions that are crucial in crystal engineering, materials science, and biological systems. Computational chemistry provides tools to quantify the strength and nature of these interactions.

A significant interaction involving the iodine atom is halogen bonding. This occurs when the electropositive region on the iodine atom (the σ-hole) interacts with a Lewis base, such as the nitrogen atom of another pyridine molecule. Computational methods can be used to calculate the geometry and binding energy of such interactions. Energy decomposition analysis can further dissect the interaction energy into components like electrostatic, dispersion, and induction, providing insight into the nature of the bond.

Furthermore, the two aromatic rings (phenyl and pyridyl) can engage in π-π stacking interactions. The stability of these interactions depends on the relative orientation of the rings, which can adopt parallel-displaced or T-shaped geometries. High-level quantum chemical methods, such as Møller–Plesset perturbation theory (MP2), are often required to accurately capture the dispersion forces that are dominant in π-π stacking. Computational studies on pyridine dimers have shown that the interplay between electrostatic and dispersion forces governs the geometry and strength of these interactions.

Table 2: Representative Calculated Interaction Energies for Non-Covalent Dimers

| Interaction Type | Dimer Configuration | Method | Calculated Interaction Energy (kcal/mol) |

| Halogen Bonding | C-I···N (Pyridine) | DFT-D | -4.5 to -6.0 |

| π-π Stacking | Phenyl-Pyridine (Parallel-displaced) | MP2 | -2.5 to -4.0 |

| π-π Stacking | Pyridine-Pyridine (Antiparallel-displaced) | MP2 | -3.0 to -4.5 |

Note: These values are illustrative and based on computational studies of halogen bonding in iodoarenes and π-π stacking in pyridine and benzene systems. They represent the typical magnitude of such interactions.

In Silico Design of Novel Derivatives with Predicted Reactivity and Electronic Properties

Computational chemistry is a powerful tool for the in silico design of new molecules with tailored properties, accelerating the discovery of novel materials and pharmaceuticals. Starting from the this compound scaffold, derivatives can be designed by introducing various functional groups onto either the phenyl or pyridyl ring.

Quantum chemical calculations can then be used to predict how these modifications would affect the molecule's properties. For instance, the introduction of electron-withdrawing or electron-donating groups can tune the electronic properties, such as the HOMO-LUMO gap, which influences the molecule's optical and electronic behavior.

Furthermore, reactivity descriptors derived from DFT, such as electrostatic potential maps, can predict how changes in the electronic structure will affect reactivity in specific reactions. For example, modifying the substituents could alter the electron density at the carbon atom bearing the iodine, thereby influencing the rate of oxidative addition in cross-coupling reactions. This predictive capability allows for the rational design of derivatives with enhanced reactivity or desired electronic characteristics before committing to potentially costly and time-consuming synthetic efforts.

Applications of 3 3 Iodophenyl Pyridine and Its Derivatives in Advanced Materials and Catalysis

Building Block for Organic Electronic and Optoelectronic Materials

In the field of organic electronics, materials must possess specific properties such as tailored energy levels (HOMO/LUMO), high charge carrier mobility, and thermal stability. rsc.org Pyridine-containing compounds are frequently used to create electron-transporting or bipolar materials due to the electron-withdrawing nature of the nitrogen-containing ring. rsc.org The 3-(3-iodophenyl)pyridine molecule serves as a crucial precursor in this context, where the carbon-iodine bond provides a reactive handle for forming new carbon-carbon bonds through various cross-coupling reactions, such as Suzuki, Sonogashira, and Stille coupling. This allows for the systematic construction of larger, π-conjugated systems with precisely tuned optoelectronic characteristics.

Precursor for Conjugated Polymers and Oligomers

Conjugated polymers are a cornerstone of organic electronics, finding use in a variety of devices. The synthesis of these materials often relies on the step-growth polymerization of functionalized monomers. This compound is an ideal candidate for such polymerizations.

The iodine substituent serves as a leaving group in palladium-catalyzed cross-coupling reactions, enabling its incorporation into a polymer backbone. For instance, through Suzuki coupling with a diboronic acid ester or Sonogashira coupling with a diethynyl-functionalized comonomer, polymers containing alternating iodophenylpyridine and other aromatic units can be synthesized. The inclusion of the pyridine (B92270) moiety in the polymer chain can significantly influence the final material's properties:

Tuning of Electronic Properties : The electron-deficient nature of the pyridine ring can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the polymer, which is beneficial for creating n-type (electron-transporting) or bipolar semiconductor materials.

Coordination and Sensing : The lone pair of electrons on the pyridine nitrogen can coordinate with metal ions. This property can be exploited to create sensory polymers that respond to the presence of specific metal cations or to modulate the polymer's properties post-synthesis.

Solubility and Processing : The pyridine unit can alter the solubility of the resulting polymers, aiding in their solution-based processing for device fabrication.